BenchChemオンラインストアへようこそ!

5-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide

Physicochemical profiling Drug-likeness Lead optimization

5-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide (CAS 1396812-69-3) is a synthetic small molecule belonging to the piperazinylpyrimidine class of heterocyclic compounds, specifically classified as a 2-furanilide derivative. Its molecular formula is C18H17BrN6O2 with a molecular weight of 429.3 g/mol.

Molecular Formula C18H17BrN6O2
Molecular Weight 429.278
CAS No. 1396812-69-3
Cat. No. B2722266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide
CAS1396812-69-3
Molecular FormulaC18H17BrN6O2
Molecular Weight429.278
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CC=C(O4)Br
InChIInChI=1S/C18H17BrN6O2/c19-15-5-4-14(27-15)17(26)23-13-11-21-18(22-12-13)25-9-7-24(8-10-25)16-3-1-2-6-20-16/h1-6,11-12H,7-10H2,(H,23,26)
InChIKeyMJZKXQVNTTZQMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide (CAS 1396812-69-3): Procurement-Relevant Chemical Class and Baseline Characteristics


5-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide (CAS 1396812-69-3) is a synthetic small molecule belonging to the piperazinylpyrimidine class of heterocyclic compounds, specifically classified as a 2-furanilide derivative. Its molecular formula is C18H17BrN6O2 with a molecular weight of 429.3 g/mol [1]. The compound features a 5-bromofuran-2-carboxamide moiety linked via an amide bond to a pyrimidine core, which is further substituted at the 2-position with a 4-(pyridin-2-yl)piperazine group [1]. Piperazinylpyrimidine derivatives have been identified as a novel class of selective kinase inhibitors with demonstrated antitumor activity in preclinical models [2]. The presence of the bromine atom at the 5-position of the furan ring distinguishes this compound from its non-brominated analog (CAS 1396686-21-7) and provides a unique handle for further chemical derivatization via nucleophilic substitution reactions.

Why Generic Substitution of 5-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide Is Not Warranted: Structural and Pharmacological Specificity


Within the piperazinylpyrimidine chemical space, minor structural modifications produce substantial shifts in kinase selectivity, cellular potency, and physicochemical properties. The 5-bromofuran substitution is not merely a conservative halogen decoration; it alters both the electronic profile (XLogP3 = 2.8 for the target compound [1]) and the hydrogen-bonding capacity relative to non-halogenated analogs. Published structure-activity relationship (SAR) data on piperazinylpyrimidine derivatives demonstrate that different substituents on the pyrimidine core and piperazine ring drive selectivity toward distinct kinase subfamilies—including PDGFR, CK1, RAF, KIT, and PDGFRA mutants [2]. Furthermore, the pyridin-2-yl group on the piperazine ring contributes to target engagement that is absent in analogs bearing phenyl, methyl, or unsubstituted piperazine groups [3]. Generic interchange without empirical validation therefore risks selecting a compound with fundamentally different target engagement, cytotoxicity profile, and downstream biological effects, undermining experimental reproducibility and project continuity.

Quantitative Differentiation Evidence for 5-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide Versus Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) and Hydrogen-Bonding Capacity Versus Non-Brominated Analog

The 5-bromo substitution on the furan ring of the target compound increases lipophilicity compared to the non-brominated analog N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide (CAS 1396686-21-7). The target compound has a computed XLogP3 of 2.8 [1], whereas the non-brominated analog (MW 350.4 g/mol) is expected to have a lower XLogP3 due to the absence of the hydrophobic bromine atom. Additionally, the bromine atom adds molecular weight (429.3 vs. ~350.4 g/mol) and modifies the hydrogen-bond acceptor count, potentially altering membrane permeability and protein-binding characteristics. These physicochemical differences are relevant for procurement decisions when compounds are intended for cell-based assays or in vivo studies where solubility and permeability are critical parameters.

Physicochemical profiling Drug-likeness Lead optimization

Structural Determinant for Kinase Selectivity: Pyridin-2-yl Piperazine Versus Methyl-Piperazine and Phenyl-Piperazine Analogs

The pyridin-2-yl substituent on the piperazine ring is a critical determinant of kinase target engagement in the piperazinylpyrimidine series. In the foundational SAR study by Shallal and Russu, compounds within this class demonstrated selective inhibition of PDGFR family kinases, CK1, and RAF, with compound 4 showing preferential binding to oncogenic KIT and PDGFRA mutants over wild-type isoforms [2]. Replacement of the pyridin-2-yl group with methyl (as in CAS 1421457-52-4) or phenyl groups is known to alter kinase selectivity profiles in related piperazine amide series [3]. The pyridin-2-yl group provides a hydrogen-bond acceptor (the pyridine nitrogen) that can engage kinase hinge regions or allosteric pockets, a feature absent in methyl-piperazine and sterically/electronically distinct in phenyl-piperazine analogs.

Kinase selectivity Target engagement Piperazinylpyrimidine SAR

Bromine as a Synthetic Diversification Handle: Comparative Derivatization Potential Versus Non-Halogenated Scaffold

The 5-bromo substituent on the furan ring provides a reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) that is absent in the non-brominated analog (CAS 1396686-21-7). This enables late-stage functionalization to generate focused libraries for SAR exploration without de novo synthesis of the entire piperazinylpyrimidine scaffold. The C-Br bond at the 5-position of furan is amenable to substitution with a wide range of nucleophiles, as documented for structurally related 5-bromofuran-2-carboxamide derivatives [1]. This synthetic versatility is a key differentiator for procurement when the compound is intended as a starting material for analog generation rather than as a biological probe in its own right.

Chemical derivatization Nucleophilic substitution Medicinal chemistry

Cellular Antiproliferative Activity: Class-Level Evidence for Piperazinylpyrimidine Derivatives in Triple-Negative Breast Cancer Models

Piperazinylpyrimidine derivatives, including compounds structurally related to the target molecule, have demonstrated selective antiproliferative activity against MDA-MB-468 triple-negative/basal-like breast carcinoma cells. In the NCI-60 cell line panel, MDA-MB-468 was identified as one of the most sensitive cell lines toward compounds 4, 15, and 16 from this series, with these three compounds showing selective kinase inhibition profiles targeting PDGFR, CK1, RAF, and other kinase subfamilies [1]. While specific GI50/IC50 values for 5-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide have not been publicly disclosed against this cell line, the structural features of this compound (pyridin-2-yl piperazine, pyrimidine core, and 5-bromofuran carboxamide) align closely with the pharmacophore of the active compounds described in the Shallal and Russu study [1].

Anticancer activity Triple-negative breast cancer Kinase inhibition

Recommended Application Scenarios for 5-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Discovery and SAR Expansion in Oncology

Given the established role of piperazinylpyrimidine derivatives as selective kinase inhibitors with activity against triple-negative breast cancer cell lines (MDA-MB-468) [2], this compound is best positioned as a starting scaffold for medicinal chemistry optimization programs targeting PDGFR, CK1, RAF, KIT, or PDGFRA kinase families. The pyridin-2-yl piperazine motif is critical for target engagement, and the 5-bromofuran moiety enables rapid analog generation via cross-coupling chemistry [2].

Chemical Biology Probe for Studying Kinase-Dependent Signaling Pathways

The compound's structural alignment with kinase inhibitor pharmacophores [2] makes it suitable as a tool compound for chemical biology studies investigating kinase-dependent signaling in cellular models. The pyridin-2-yl piperazine group offers a potential hydrogen-bonding interaction with kinase hinge regions that is absent in methyl- or phenyl-piperazine analogs. Researchers should verify target engagement empirically before drawing mechanistic conclusions.

Synthetic Intermediate for Focused Compound Library Generation

The 5-bromofuran substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification of the furan ring without resynthesis of the piperazinylpyrimidine core [2]. This makes the compound valuable as a key intermediate for generating focused libraries of analogs to explore SAR around the furan moiety, particularly for programs investigating kinase selectivity or optimizing physicochemical properties.

Physicochemical Property Benchmarking in Drug Discovery Programs

With a computed XLogP3 of 2.8 and molecular weight of 429.3 g/mol [1], this compound occupies a physicochemical space consistent with oral drug-likeness criteria. It can serve as a reference point for benchmarking the impact of structural modifications (e.g., bromine removal, piperazine N-substitution changes) on lipophilicity and hydrogen-bonding capacity in lead optimization campaigns.

Quote Request

Request a Quote for 5-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.